3-(4-ethyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole
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Overview
Description
3-[4-ETHYL-5-({[4-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE is a complex organic compound that features a trifluoromethyl group, a triazole ring, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-ETHYL-5-({[4-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE typically involves multiple steps. One common approach is the reaction of 3′,5′-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form a hydrazone intermediate. This intermediate then reacts with the Vilsmeier-Haack reagent to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[4-ETHYL-5-({[4-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
3-[4-ETHYL-5-({[4-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research focuses on its potential as a drug candidate for various diseases.
Industry: It is explored for use in materials science, particularly in the development of new polymers and coatings
Mechanism of Action
The mechanism of action of 3-[4-ETHYL-5-({[4-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-5-(trifluoromethyl)-1H-1,2,4-triazole: Shares the triazole and trifluoromethyl groups but lacks the indole moiety.
(5 aR,8 aS)-3-(2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-5,5 a,6,7,8,8 a-hexahydrocyclopenta[3,4]pyrrolo[2,1-c][1,2,4]triazole: An anxiolytic drug with a similar trifluoromethyl group.
Uniqueness
The uniqueness of 3-[4-ETHYL-5-({[4-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.
Properties
Molecular Formula |
C20H17F3N4S |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
3-[4-ethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]-1H-indole |
InChI |
InChI=1S/C20H17F3N4S/c1-2-27-18(16-11-24-17-6-4-3-5-15(16)17)25-26-19(27)28-12-13-7-9-14(10-8-13)20(21,22)23/h3-11,24H,2,12H2,1H3 |
InChI Key |
YKRWHZLSTOUUMR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)C(F)(F)F)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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